Dibenzo[c,kl]xanthene
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Overview
Description
Dibenzo[c,kl]xanthene is a heterocyclic compound that belongs to the xanthene family. Xanthenes are known for their diverse biological and synthetic applications. This compound is characterized by its fused tricyclic structure, which includes two benzene rings and a central xanthene core. This compound exhibits a broad spectrum of biological properties and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[c,kl]xanthene can be synthesized through several methods. One common approach involves the cyclodehydration of aldehydes with 2-naphthol in the presence of various catalysts. For example, the use of acetic acid and sulfuric acid, methanesulfonic acid, sodium bisulfate, and aluminum hydrogen sulfate has been reported . Another method involves the one-pot three-component reaction of lawsone, naphthols, and aldehydes or isatins or ninhydrin in the presence of homogeneous and heterogeneous catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the aforementioned synthetic routes to achieve high yields and purity. The use of microwave heating and deep eutectic solvents has been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[c,kl]xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated, nitrated, and other substituted xanthenes.
Scientific Research Applications
Dibenzo[c,kl]xanthene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzo[c,kl]xanthene involves its interaction with various molecular targets and pathways. For instance, it can inhibit the release of histamine and leukotrienes from white blood cells, which contributes to its anti-inflammatory effects . Additionally, its fluorescent properties allow it to interact with biological molecules, making it useful in imaging applications.
Comparison with Similar Compounds
Dibenzo[c,kl]xanthene can be compared with other xanthene derivatives, such as:
- Dibenzo[a,i]xanthene
- Spiro-dibenzo[a,i]xanthene
- Dibenzo[b,i]xanthene
- Spiro-dibenzo[b,i]xanthene
- Dibenzo[b,h]xanthene
Uniqueness
This compound is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Compared to other xanthene derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H12O |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
12-oxapentacyclo[11.7.1.02,11.05,10.017,21]henicosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene |
InChI |
InChI=1S/C20H12O/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)21-20(15)17/h1-12H |
InChI Key |
DRYQYXMAHDNFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
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